3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This compound features a complex structure that includes both indeno and pyridazinone moieties, making it a valuable building block for synthesizing other biologically active compounds.
This compound can be synthesized through various methods, primarily involving cyclization reactions of appropriate precursors. It belongs to the class of pyridazinones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's IUPAC name is 3-(4-hydroxyphenyl)indeno[1,2-c]pyridazin-5-one, and it is classified under heterocyclic compounds due to its unique ring structures.
The synthesis of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability, optimizing yield and purity for commercial applications .
The molecular structure of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one consists of an indeno ring fused with a pyridazinone system and a hydroxyl-substituted phenyl group.
The presence of the hydroxyl group at the para position enhances its solubility in polar solvents and contributes to its biological activity.
3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions:
These reactions can yield various derivatives:
The mechanism by which 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets:
The compound exhibits stability under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications .
3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one has several scientific uses:
3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS Registry Number: 161111-65-5) represents an angularly fused tricyclic system comprising a pyridazinone ring annulated with an indanone moiety. This compound belongs to the broader class of indenopyridazinones, characterized by the fusion of a benzene ring with a pyridazinone core at the [1,2-c] junction. The molecular formula is C₁₇H₁₀N₂O₂, with a molecular weight of 274.27 g/mol. Its architecture features four fused rings – three six-membered and one five-membered – creating a rigid, planar scaffold [1] [6].
The pyridazinone ring (1,2-diazinone) contains two adjacent nitrogen atoms and a carbonyl group, creating an electron-deficient system with a high dipole moment (~4.22 D). This polarizes the molecule and facilitates strong hydrogen-bonding interactions via both the carbonyl oxygen (hydrogen-bond acceptor) and the N₂ nitrogen (weak hydrogen-bond donor). The 4-hydroxyphenyl substituent at position 3 provides an additional hydrogen-bonding site and potential for π-π stacking interactions [5] [9]. Key physicochemical parameters include:
Table 1: Comparative Physicochemical Properties of Related Heterocyclic Pharmacophores
Heterocycle | Dipole Moment (D) | logP | TPSA (Ų) | Hydrogen-Bonding Capacity |
---|---|---|---|---|
Pyridazinone | 4.22 | -0.51 | 25.8 | Dual H-bond donor/acceptor |
Pyridine | 2.22 | 0.84 | 12.9 | Weak H-bond acceptor |
Pyrimidine | 2.33 | 0.26 | 25.8 | Moderate H-bond acceptor |
Benzene | 0 | 2.18 | 0 | None |
Indenopyridazinone | - | 3.06 | 63.08 | Multiple H-bonding sites |
Data adapted from comparative azine analyses [5] [9]
This specific molecular topology positions 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one as a structurally constrained analog of bicyclic pyridazinones, where the fused ring system reduces conformational flexibility and may enhance target binding affinity through pre-organization [2] [7].
The therapeutic exploration of pyridazinones originated in the 1960s–1970s with cardiovascular applications, particularly phosphodiesterase III (PDE3) inhibition. Early leads like 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone demonstrated antihypertensive, inotropic, and antiplatelet activities. To minimize metabolic liabilities and enhance target affinity, researchers introduced structural constraints via ring fusion, leading to tricyclic systems [2] [7].
The indenopyridazinone scaffold emerged serendipitously during structural optimization campaigns in the 1980s–1990s. Cignarella and colleagues discovered that dehydrogenating 4,4a-dihydro-5H-indeno[1,2-c]pyridazinones yielded fully aromatic derivatives, including 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (designated as Compound 4 in seminal studies). This aromatization unexpectedly shifted the pharmacological profile from cardiovascular to anti-inflammatory activity without significant blood-pressure effects [2].
Synthetic routes evolved to access these tricyclic systems efficiently. A pivotal method involved:
These investigations established that the fully aromatic 5H-indeno[1,2-c]pyridazin-5-one core, particularly with phenolic substituents, optimized anti-inflammatory activity [2].
3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one exhibits a multifaceted pharmacological profile centered on inflammation modulation and central nervous system (CNS) interactions. In the carrageenan-induced rat paw edema model – a benchmark assay for cyclooxygenase (COX)-independent anti-inflammatory activity – it demonstrated 33% inhibition at 100 mg/kg dose, comparable to acetylsalicylic acid (ASA) at equivalent doses [2].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1